SHR-1258 dimaleate
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Description
SHR-1258 dimaleate, also known as Pyrotinib dimaleate, is a potent and selective irreversible dual tyrosine kinase inhibitor of EGFR and HER2 . It has a molecular formula of C40H39ClN6O11 .
Molecular Structure Analysis
The molecular structure of SHR-1258 dimaleate is quite complex with a molecular weight of 815.224 Da and a monoisotopic mass of 814.236511 Da . It contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .Scientific Research Applications
Self-Propagating High-Temperature Synthesis (SHS) Materials and Coatings : SHS materials are used in fields like mechanical and chemical engineering, medical and bioscience, aerospace, and nuclear industries. The paper provides a comprehensive review of SHS materials and coatings, discussing their history, scientific foundations, and technological aspects for synthesizing various materials (Levashov et al., 2017).
Raman Spectroscopic Detection for Chemical Warfare Agents Using Spatial Heterodyne Spectrometer (SHRS) : The study explores the use of SHRS for detecting chemical warfare agents and simulants, highlighting its high spectral resolution and field-of-view, which may be relevant for analyzing complex chemicals like SHR-1258 dimaleate (Hu et al., 2018).
Strain Hardening Behavior of Nano/Ultrafine Structure Steel : This research investigates the mechanical properties and strain hardening behavior of steel, which might be indirectly relevant to understanding the physical properties of SHR-1258 dimaleate in certain applications (Lei et al., 2016).
Application of Self-Propagating High-Temperature Synthesis to Nuclear Fuels : The paper discusses using SHS in producing high-quality, reproducible nitride fuels and other ceramic nuclear fuels, a methodology that might be applicable in the synthesis or analysis of complex compounds like SHR-1258 dimaleate (Moore et al., 2009).
Synthesis of Superheavy Nuclei and New Production Reactions : This paper analyzes nuclear reactions for forming new superheavy elements, a process that could share some conceptual similarities with the synthesis of complex chemical compounds (Zagrebaev & Greiner, 2008).
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3.2C4H4O4/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23;2*5-3(6)1-2-4(7)8/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40);2*1-2H,(H,5,6)(H,7,8)/b12-10+;2*2-1-/t24-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHFGQSCVQPTIN-XUZAKNADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/[C@@H]5N(CCC5)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39ClN6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SHR-1258 dimaleate | |
CAS RN |
1397922-61-0 |
Source
|
Record name | SHR-1258 dimaleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1397922610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYROTINIB MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KUE857XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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